molecular formula C12H10ClN3 B8569411 5-Allyl-4-chloro-6-(pyridin-2-yl)pyrimidine

5-Allyl-4-chloro-6-(pyridin-2-yl)pyrimidine

Cat. No. B8569411
M. Wt: 231.68 g/mol
InChI Key: YXOMCSITRXPLDI-UHFFFAOYSA-N
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Patent
US09193725B2

Procedure details

The 5-allyl-4,6-dichloropyrimidine (2 g) and 2-(tributylstannyl) pyridine (6.1 g) were dissolved in dry DMF (1.0 mL). The reaction mixture was degassed with nitrogen for 30 minute and Pd(PPh3)4 (615 mg) was added. The reaction mixture was again degassed with nitrogen for 20 minutes before being irradiated under microwave at 160° C. for 30 minutes. The reaction mixture was cooled to room temperature, filtered through a celite pad and washed with ethyl acetate (2×50 mL). The combined filtrate was washed with water (30 mL) and brine (30 mL). The organic layer was dried over anhydrous Na2SO4 and concentrated. The resulting residue was purified by column chromatography using EtOAc/hexane (0.4:9.6) as eluent to afford 5-allyl-4-chloro-6-(pyridin-2-yl)pyrimidine (1 g) as off white solid. 1H NMR (DMSO-d6): δ 3.80-3.82 (d, 2H), 4.83-4.89 (dd, 1H), 4.90-5.00 (dd, 1H), 5.82-5.88 (m, 1H), 7.53-7.57 (m, 1H), 7.90-8.04 (m, 2H), 8.69-8.71 (d, 1H), 9.0 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[C:5](Cl)=[N:6][CH:7]=[N:8][C:9]=1[Cl:10])[CH:2]=[CH2:3].C([Sn](CCCC)(CCCC)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=1)CCC>CN(C=O)C>[CH2:1]([C:4]1[C:9]([Cl:10])=[N:8][CH:7]=[N:6][C:5]=1[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=1)[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C=C)C=1C(=NC=NC1Cl)Cl
Name
Quantity
6.1 g
Type
reactant
Smiles
C(CCC)[Sn](C1=NC=CC=C1)(CCCC)CCCC
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed with nitrogen for 30 minute
Duration
30 min
ADDITION
Type
ADDITION
Details
Pd(PPh3)4 (615 mg) was added
CUSTOM
Type
CUSTOM
Details
The reaction mixture was again degassed with nitrogen for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
before being irradiated under microwave at 160° C. for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered through a celite pad
WASH
Type
WASH
Details
washed with ethyl acetate (2×50 mL)
WASH
Type
WASH
Details
The combined filtrate was washed with water (30 mL) and brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C=1C(=NC=NC1C1=NC=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 40.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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